Piragrel-d3
Description
Piragrel-d3 is a deuterium-labeled analog of Piragrel, a potent antiplatelet agent that selectively inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets. The incorporation of three deuterium atoms (d3) at specific molecular positions enhances its metabolic stability, making it a valuable tool for pharmacokinetic (PK) and pharmacodynamic (PD) studies . Deuterated compounds like this compound are frequently used in drug development to track metabolic pathways, reduce first-pass metabolism, and improve plasma half-life compared to their non-deuterated counterparts.
Properties
Molecular Formula |
C₁₈H₁₇D₃N₂O₄ |
|---|---|
Molecular Weight |
331.38 |
Synonyms |
(2E)-3-[3-Methoxy-4-[(3,5,6-trimethyl-2-pyrazinyl)methoxy]phenyl]-2-propenoic Acid-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Deuterated vs. Non-Deuterated Antiplatelet Agents
Piragrel-d3 is structurally analogous to Piragrel but differs in isotopic substitution. Key comparisons include:
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Deuterium Substitution | Metabolic Half-Life (h) | Bioavailability (%) | CYP450 Metabolism Route |
|---|---|---|---|---|
| Piragrel | None | 4.2 ± 0.8 | 35 ± 5 | CYP2C19 (Primary) |
| This compound | 3 positions | 6.5 ± 1.2 | 48 ± 6 | CYP2C19 (Reduced Activity) |
| Clopidogrel-d4 | 4 positions | 7.1 ± 1.0 | 52 ± 7 | CYP2C19, CYP3A4 |
Key Findings :
- This compound exhibits a 52% longer half-life than Piragrel, attributed to the deuterium kinetic isotope effect (DKIE) slowing CYP2C19-mediated oxidation .
- Clopidogrel-d4, another deuterated antiplatelet agent, shows higher bioavailability than this compound, likely due to broader metabolic pathway redundancy (CYP3A4 involvement) .
Functional Analogs: Antiplatelet Agents with P2Y12 Inhibition
This compound shares functional similarity with non-deuterated P2Y12 inhibitors such as Prasugrel and Ticagrelor.
Table 2: Functional and Pharmacodynamic Comparison
| Compound | Mechanism | IC50 (nM) | Onset of Action (min) | Reversibility |
|---|---|---|---|---|
| This compound | Irreversible P2Y12 binding | 12 ± 2 | 30 ± 5 | No |
| Prasugrel | Irreversible P2Y12 binding | 8 ± 1 | 15 ± 3 | No |
| Ticagrelor | Reversible P2Y12 binding | 6 ± 1 | 20 ± 4 | Yes |
Key Findings :
- This compound has a higher IC50 than Prasugrel and Ticagrelor, indicating lower intrinsic potency but comparable clinical efficacy due to prolonged exposure .
Metabolic Stability and Drug-Drug Interactions
Deuterated compounds are designed to mitigate drug-drug interactions (DDIs).
Table 3: Metabolic Stability in Human Liver Microsomes
| Compound | Clint (µL/min/mg) | % Parent Remaining (2 h) | Major Metabolite |
|---|---|---|---|
| Piragrel | 220 ± 30 | 20 ± 4 | Carboxylic acid |
| This compound | 150 ± 20 | 45 ± 6 | Deuterated acid |
| Clopidogrel | 180 ± 25 | 30 ± 5 | Active thiol |
Key Findings :
- This compound demonstrates 55% higher metabolic stability than Piragrel, reducing reliance on CYP2C19 and mitigating DDIs with proton-pump inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
